Benzyl tiglate
Benzyl tiglate
Benzyl trans-2-methyl-2-butenoate, also known as (e)-phenylmethyl 2-methyl-2-butenoate or benzyl 2-methylcrotonate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Benzyl trans-2-methyl-2-butenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, benzyl trans-2-methyl-2-butenoate is primarily located in the membrane (predicted from logP). Benzyl trans-2-methyl-2-butenoate has a balsamic, earthy, and mushroom taste.
Brand Name:
Vulcanchem
CAS No.:
37526-88-8
VCID:
VC20838094
InChI:
InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+
SMILES:
CC=C(C)C(=O)OCC1=CC=CC=C1
Molecular Formula:
C12H14O2
Molecular Weight:
190.24 g/mol
Benzyl tiglate
CAS No.: 37526-88-8
Cat. No.: VC20838094
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzyl trans-2-methyl-2-butenoate, also known as (e)-phenylmethyl 2-methyl-2-butenoate or benzyl 2-methylcrotonate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Benzyl trans-2-methyl-2-butenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, benzyl trans-2-methyl-2-butenoate is primarily located in the membrane (predicted from logP). Benzyl trans-2-methyl-2-butenoate has a balsamic, earthy, and mushroom taste. |
|---|---|
| CAS No. | 37526-88-8 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | benzyl (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ |
| Standard InChI Key | QRGSTISKDZCDHV-XCVCLJGOSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)OCC1=CC=CC=C1 |
| SMILES | CC=C(C)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC=C(C)C(=O)OCC1=CC=CC=C1 |
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